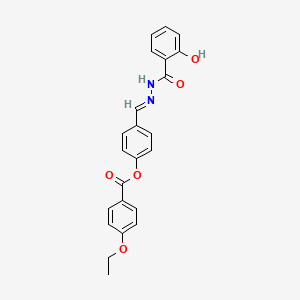![molecular formula C25H18ClN3O4S B12015652 [4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate CAS No. 765284-45-5](/img/structure/B12015652.png)
[4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex organic molecule with a long name, but let’s break it down. The core structure consists of a phenyl group (a benzene ring) attached to a 3-chloro-1-benzothiophene-2-carboxylate moiety.
- The phenyl group contains a hydrazinylidene functional group, which imparts reactivity and potential biological activity.
- Overall, this compound combines aromatic and heterocyclic features, making it interesting for research and applications.
Preparation Methods
- Next, the hydrazide reacts with 3-chloro-1-benzothiophene-2-carboxylic acid under appropriate conditions to yield the desired product.
Synthetic Routes: The synthesis of this compound involves several steps. One possible route starts with the condensation of 4-methylaniline with acetyl hydrazine to form the hydrazide intermediate.
Industrial Production: While not widely produced industrially, this compound can be synthesized on a laboratory scale using standard organic chemistry techniques.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions typical of aromatic and carbonyl compounds.
Common Reagents and Conditions:
Major Products: These reactions can lead to modified derivatives of the compound, such as halogenated or nitrated forms.
Scientific Research Applications
Chemistry: Researchers may study its reactivity, stability, and potential as a building block for other compounds.
Biology and Medicine: Investigate its interactions with biological targets (e.g., enzymes, receptors) or its potential as a drug candidate.
Industry: Limited industrial applications, but it could serve as a precursor for specialized chemicals.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets. It might inhibit enzymes, modulate signaling pathways, or interact with cellular components.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Uniqueness: Its combination of phenyl, hydrazinylidene, and benzothiophene moieties sets it apart.
Similar Compounds:
Properties
CAS No. |
765284-45-5 |
|---|---|
Molecular Formula |
C25H18ClN3O4S |
Molecular Weight |
491.9 g/mol |
IUPAC Name |
[4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C25H18ClN3O4S/c1-15-6-10-17(11-7-15)28-23(30)24(31)29-27-14-16-8-12-18(13-9-16)33-25(32)22-21(26)19-4-2-3-5-20(19)34-22/h2-14H,1H3,(H,28,30)(H,29,31)/b27-14+ |
InChI Key |
YZZMLCZVHRCULG-MZJWZYIUSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12015569.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12015577.png)
![2-((2-(4-Ethoxyphenyl)-2-oxoethyl)thio)-3-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12015585.png)
![2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B12015586.png)
![N-(4-chlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12015590.png)

![3-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-ethoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12015605.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B12015632.png)
![1-[2-(Diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015640.png)

![N-[4-(dimethylamino)phenyl]-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015654.png)


